molecular formula C10H9ClO B186354 4-Chlorobenzylideneacetone CAS No. 3160-40-5

4-Chlorobenzylideneacetone

Cat. No. B186354
CAS RN: 3160-40-5
M. Wt: 180.63 g/mol
InChI Key: UUKRKWJGNHNTRG-NSCUHMNNSA-N
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Description

4-Chlorobenzylideneacetone, also known as 4-(4-chlorophenyl)-3-buten-2-one, is a chemical compound with the molecular formula C10H9ClO . It is used in various chemical reactions and has several synonyms .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzylideneacetone consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ . The molecule has a molecular weight of 180.63 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorobenzylideneacetone include a molecular weight of 180.63 g/mol . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Degradation and Mineralization Studies

4-Chlorobenzylideneacetone has been investigated for its degradation and mineralization properties. Sharma, Mukhopadhyay, and Murthy (2012) explored the rate parameters of degradation/mineralization of 4-chlorophenol using organic oxidants in combination with UV irradiation, providing insights into environmental remediation techniques (Sharma, Mukhopadhyay, & Murthy, 2012).

Biosynthesis Processes

In the field of biosynthesis, Zhu, Chen, and Zheng (2022) conducted a study demonstrating the production of 4-Hydroxy benzylideneacetone (4-HBA), a derivative of 4-Chlorobenzylideneacetone, using Escherichia coli. This method shows promise for industrial applications in organic synthesis (Zhu, Chen, & Zheng, 2022).

Synthesis of Derivatives

The creation of 3-R-substituted derivatives of 4-hydroxycoumarin, a compound related to 4-Chlorobenzylideneacetone, was explored by Susàn, Dinescu, and Gavat (1968). Their work contributes to the development of pharmaceuticals and other chemical products (Susàn, Dinescu, & Gavat, 1968).

Catalysis Research

Research by Burukin et al. (2005) delved into the use of compounds like dibenzylideneacetone, closely related to 4-Chlorobenzylideneacetone, in catalysis for cross-coupling reactions. This study highlights its potential application in chemical synthesis (Burukin, Vasil’ev, Chizhov, & Zlotin, 2005).

Optical Studies

Santos et al. (2019) investigated the nonlinear optical properties of dibenzylideneacetone derivatives, including chloro-derivatives. This research is significant in the field of materials science, particularly in developing materials with unique optical properties (Santos et al., 2019).

Electromagnetic Applications

Pontillon et al. (2000) conducted a study on 4(p-Chlorobenzylideneamino)-2,2,6,6-tetramethylpiperidine-N-oxyl, a ferromagnetic derivative of 4-Chlorobenzylideneacetone. Their research focused on the spin density of this compound, contributing to the understanding of ferromagnetic materials (Pontillon et al., 2000).

Safety And Hazards

4-Chlorobenzylideneacetone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(E)-4-(4-chlorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKRKWJGNHNTRG-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876243
Record name 3-Buten-2-one,4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzylideneacetone

CAS RN

3160-40-5, 30626-03-0
Record name 4-(4-Chlorophenyl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one,4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3E)-4-(4-chlorophenyl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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